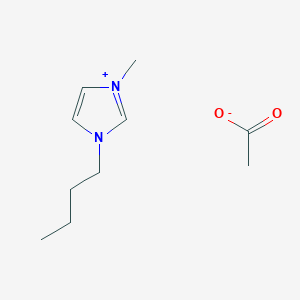

1-Butyl-3-methylimidazolium acetate

概要

説明

1-Butyl-3-methylimidazolium acetate is a 1-alkyl-3-methyl imidazolium based ionic liquid. It is known for its air- and water-stability, as well as its miscibility with most solvents used in capillary electrophoresis . This compound is part of a class of ionic liquids that have gained attention due to their unique properties, such as low volatility, non-flammability, and the ability to dissolve a wide range of substances .

準備方法

1-Butyl-3-methylimidazolium acetate can be synthesized through several methods. One common method involves the reaction of 1-butyl-3-methylimidazolium chloride with silver acetate, resulting in the formation of this compound and silver chloride as a by-product . Another method includes the addition of potassium acetate to 1-butyl-3-methylimidazolium chloride in dry acetone . These methods are known for their efficiency and high reaction rates.

化学反応の分析

1-Butyl-3-methylimidazolium acetate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, particularly with carbon dioxide, where it can irreversibly absorb and reduce CO2.

Common reagents used in these reactions include silver acetate, potassium acetate, and carbon dioxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Carbon Dioxide Capture

One of the most prominent applications of 1-butyl-3-methylimidazolium acetate is in the capture and sequestration of carbon dioxide (CO2). This ionic liquid exhibits a high affinity for CO2, making it an effective medium for reducing greenhouse gas emissions.

Mechanism of CO2 Capture

- Solubility : this compound can dissolve CO2 efficiently, forming a reversible molecular complex in a ratio of 1:2 (CO2 to ionic liquid) .

- Electrochemical Reduction : The ionic liquid facilitates the electrochemical reduction of CO2, indicating potential pathways for its conversion into useful chemicals .

Case Studies

- A study demonstrated that CO2 solubility in this compound was significantly higher than in traditional solvents, suggesting its viability for post-combustion carbon capture processes .

- Research indicates that using this ionic liquid can reduce energy losses by approximately 16% compared to conventional monoethanolamine processes for CO2 absorption .

Pharmaceutical Applications

The versatility of this compound extends to the pharmaceutical industry, where it serves as a solvent and reagent in drug synthesis.

Synthesis of Pharmaceuticals

- The ionic liquid has been utilized in the synthesis of various drugs, including antifungal and antiprotozoal agents. Its role as a solvent allows for cleaner reactions with higher yields and fewer purification steps .

- A notable example includes the iodination of drugs using this compound as both solvent and iodinating agent, achieving yields exceeding 90% without additional catalysts .

Solvent Properties in Chemical Reactions

The unique solvent properties of this compound make it suitable for various chemical transformations.

Advantages as a Solvent

- Thermal Stability : Studies have shown that this ionic liquid maintains stability at elevated temperatures, making it suitable for high-temperature reactions .

- Reduced Volatility : Unlike traditional organic solvents, this compound has low volatility, reducing risks associated with inhalation or environmental contamination.

Applications in Organic Synthesis

- The ionic liquid has been employed in reactions such as transesterification and polymerization, demonstrating its effectiveness in facilitating complex chemical transformations while minimizing by-products .

Environmental Applications

In addition to its industrial uses, this compound has potential applications in environmental remediation.

Wastewater Treatment

- Its ability to dissolve various pollutants positions it as a candidate for use in wastewater treatment processes, where it can aid in the extraction and removal of contaminants from water sources.

作用機序

The mechanism of action of 1-Butyl-3-methylimidazolium acetate involves its ionic nature, which allows it to interact with various molecular targets. The acetate anion can engage in nucleophilic substitution reactions, while the imidazolium cation can stabilize various intermediates through ionic interactions . These properties enable it to act as an effective solvent and catalyst in various chemical processes.

類似化合物との比較

1-Butyl-3-methylimidazolium acetate is compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium chloride

- 1-Ethyl-3-methylimidazolium acetate

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Butyl-3-methylimidazolium hexafluorophosphate

Compared to these compounds, this compound is unique due to its high stability and ability to dissolve a wide range of substances, making it particularly useful in applications involving biomass processing and greenhouse gas separation .

生物活性

1-Butyl-3-methylimidazolium acetate (Bmim acetate) is an ionic liquid (IL) that has attracted considerable attention due to its unique physicochemical properties and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of Bmim acetate, focusing on its antimicrobial properties, interactions with biomolecules, and implications in drug delivery systems.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Bmim acetate against various pathogenic microorganisms. The mechanism of action is primarily attributed to its amphiphilic nature, which allows it to disrupt microbial cell membranes.

1.1 Efficacy Against Bacteria

A study evaluated the antibacterial activity of Bmim acetate against several strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicated that Bmim acetate exhibited significant inhibitory effects on these bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mg/mL depending on the strain tested .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 1.0 |

| S. aureus | 0.5 |

| B. subtilis | 2.0 |

The study also noted that the antibacterial effect was enhanced with longer alkyl chain lengths in related imidazolium-based ILs, suggesting a structure-activity relationship that warrants further investigation .

The antimicrobial activity of Bmim acetate is believed to stem from its ability to interact with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis . This interaction alters the zeta potential of Gram-negative bacteria, disrupting essential cellular functions.

2. Interaction with Biomolecules

Bmim acetate has been studied for its interactions with various biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding its potential applications in drug delivery systems.

2.1 Protein Stability and Solubility

Research indicates that Bmim acetate can enhance the solubility of proteins in aqueous solutions, making it a valuable solvent for biopharmaceutical applications . For instance, it has been shown to stabilize enzymes during catalytic reactions, improving their activity and lifespan.

2.2 Nucleic Acid Interactions

Studies have demonstrated that Bmim acetate can facilitate the solubilization of nucleic acids, potentially aiding in gene delivery systems . The ionic liquid's ability to form complexes with DNA enhances transfection efficiency in cellular environments.

3. Case Studies and Applications

Several case studies illustrate the practical applications of Bmim acetate in biological systems:

3.1 Drug Delivery Systems

Bmim acetate has been utilized as a medium for drug formulation and delivery due to its low volatility and ability to dissolve a wide range of compounds. For example, it has been employed in the encapsulation of hydrophobic drugs, improving their bioavailability .

3.2 Biomass Processing

In biomass processing, Bmim acetate has shown promise as a solvent for lignocellulosic materials, facilitating the extraction of valuable compounds such as phenolics and flavonoids . This application not only enhances yield but also aligns with sustainable practices in biochemistry.

4. Conclusion

The biological activity of this compound underscores its potential as a versatile compound in pharmaceutical and biochemical applications. Its antimicrobial properties, coupled with its ability to interact beneficially with biomolecules, position it as a promising candidate for further research and development in drug delivery systems and other biotechnological applications.

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2H4O2/c1-3-4-5-10-7-6-9(2)8-10;1-2(3)4/h6-8H,3-5H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKSXTBYXTZWFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580410 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284049-75-8 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-butyl-3-methylimidazolium acetate interact with carbon dioxide?

A1: [Bmim][Ac] exhibits a remarkable ability to absorb carbon dioxide (CO2) through both physical and chemical interactions. [, , ] The acetate anion ([Ac]-) plays a crucial role in this process by chemically reacting with CO2, leading to the carboxylation of the imidazolium ring and the formation of acetic acid. [, ]

Q2: What is the significance of the carboxylation reaction between this compound and carbon dioxide?

A2: The carboxylation reaction is significant for two reasons. Firstly, it contributes to the high CO2 absorption capacity of [Bmim][Ac] compared to other ILs. [, ] Secondly, this reaction impacts the physical properties of the IL, such as viscosity and conductivity, which are crucial for its applications. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of [Bmim][Ac] is C10H18N2O2, and its molecular weight is 202.25 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: Several spectroscopic techniques are employed to characterize [Bmim][Ac], including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure, purity, and interactions of the IL. [, , ]

- Raman Spectroscopy: Useful for studying the vibrational modes of molecules and identifying specific functional groups. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Helps identify functional groups and analyze intermolecular interactions. [, , , ]

Q5: How does the presence of organic solvents influence the properties of this compound?

A7: The addition of organic solvents to [Bmim][Ac] can significantly alter its physical properties such as viscosity, conductivity, and polarity. [] This is due to changes in intermolecular interactions and the formation of new hydrogen-bonding networks. []

Q6: What catalytic applications have been explored for this compound?

A9: [Bmim][Ac] has shown promise as a catalyst or solvent in various organic reactions, including the synthesis of 3-aryl-2-oxazolidinones and the deacetylation of chitosan. [, ] Its catalytic activity is often attributed to its ability to dissolve a wide range of compounds and its potential to act as a hydrogen bond donor and acceptor. [, ]

Q7: How does the structure of this compound contribute to its catalytic properties?

A10: The imidazolium cation can act as a hydrogen bond donor through its acidic C2 proton, while the acetate anion can act as a hydrogen bond acceptor through its oxygen atoms. [] This dual functionality enables [Bmim][Ac] to activate both electrophilic and nucleophilic reactants, facilitating various chemical transformations. [, ]

Q8: How is computational chemistry used to study this compound?

A8: Computational methods, such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are used to study various aspects of [Bmim][Ac], including:

- CO2 absorption mechanisms: DFT calculations help to elucidate the interaction energies and reaction pathways involved in CO2 capture by [Bmim][Ac]. [, ]

- Structural and dynamic properties: MD simulations provide insights into the structure, dynamics, and interactions of [Bmim][Ac] at the molecular level, aiding in understanding its behavior in different environments. [, , ]

- Solvent effects: Computational methods help to predict the influence of [Bmim][Ac] on the properties of dissolved solutes and reaction mechanisms. [, ]

Q9: What is the solubility of this compound in supercritical carbon dioxide?

A12: The solubility of [Bmim][Ac] in supercritical CO2 is generally low but can be enhanced by adding cosolvents like ethanol, acetone, dimethyl sulfoxide (DMSO), and acetonitrile. [] The choice of cosolvent and the operating conditions significantly impact the solubility enhancement.

Q10: How does this compound dissolve cellulose?

A13: [Bmim][Ac] can efficiently dissolve cellulose due to its ability to disrupt the strong hydrogen bonding network within cellulose chains. [, ] The [Ac] anions interact with the hydroxyl groups of cellulose, weakening the intermolecular forces and allowing the cellulose chains to disentangle and dissolve. []

Q11: Can other compounds be used to enhance the dissolution of lignocellulosic materials in this compound?

A14: Yes, co-solvents like γ-valerolactone (GVL) can be added to [Bmim][Ac] to enhance the dissolution of lignocellulosic materials. [] GVL acts as a hydrogen bond donor, further disrupting the hydrogen bonding network of cellulose and facilitating its dissolution.

Q12: What are some alternatives to this compound for specific applications?

A12: Alternatives to [Bmim][Ac] depend on the specific application:

- CO2 Capture: Other ionic liquids with different cation and anion combinations, such as those containing amine groups, have been investigated for CO2 capture. [, ]

- Biomass Processing: Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are being explored as more sustainable alternatives to ILs like [Bmim][Ac] for biomass processing. []

- Electrolyte Applications: Solid-state electrolytes and other liquid electrolytes based on different salts and solvents are being investigated as alternatives in energy storage applications. []

Q13: How can this compound be recycled after use?

A13: Recycling of [Bmim][Ac] is crucial for its sustainability. Methods include:

- Distillation: For volatile solutes, distillation can be used to separate [Bmim][Ac] based on its negligible vapor pressure. []

- Anti-solvent precipitation: Adding an anti-solvent can selectively precipitate desired products, leaving behind the IL for further purification and reuse. []

Q14: What is the environmental impact of this compound?

A14: While considered a greener alternative to conventional solvents, the environmental impact of [Bmim][Ac] should be carefully considered. Factors to assess include:

- Toxicity: [Bmim][Ac] can exhibit toxicity to certain organisms, and its potential impact on aquatic and terrestrial ecosystems needs further investigation. []

- Biodegradability: [Bmim][Ac] generally exhibits low biodegradability, and strategies to enhance its degradation or explore biodegradable alternatives are crucial. [, ]

- Life cycle assessment: A comprehensive life cycle assessment is essential to quantify the environmental footprint of [Bmim][Ac] throughout its entire life cycle, from production to disposal. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。